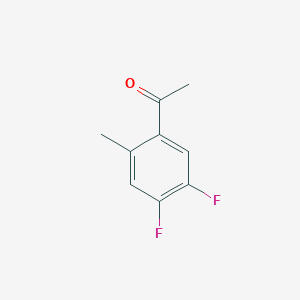

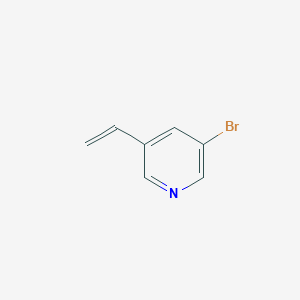

3-Bromo-5-vinylpyridine

描述

3-Bromo-5-vinylpyridine is a chemical compound used primarily in the field of organic synthesis and materials science. It serves as a versatile intermediate in the synthesis of various polymers, ligands, and organic molecules. Its unique structure allows for a range of chemical reactions and modifications.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-3-bromo-5-nitropyridine, has been thoroughly investigated through quantum mechanical and spectroscopic methods, providing insights into the electronic and vibrational characteristics, which can be extrapolated to understand the structure of 3-Bromo-5-vinylpyridine (Christina Susan Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

The chemical reactivity of vinylpyridines, including potential reactions and synthesis pathways, can be understood through studies like phosphine-catalyzed Aza-MBH reactions, which provide a method for constructing triarylsubstituted pyrrolines from vinylpyridines (Jing Chen et al., 2015).

Physical Properties Analysis

The physical properties of related pyridine compounds can be inferred from studies on substances like poly-4-vinylpyridinium chloride and its derivatives, which provide valuable information on solubility, polymerization behavior, and molecular weight (R. M. Fuoss & U. Strauss, 1948).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and halogenation reactions of pyridine derivatives, can be understood through the synthesis and study of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine and their subsequent reactions in medicinal chemistry (Yong-Jin Wu et al., 2022).

科学研究应用

- Specific Scientific Field: Electrochemistry

- Summary of the Application: 3-Bromo-5-vinylpyridine is used in the synthesis of Polyvinylpyridine (PVPy), a linearly structured polymer-containing aromatic heterocyclic compound . PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units . This vinyl polymer has been extensively applied in electrode organization for electrochemical applications .

- Methods of Application or Experimental Procedures: PVPy synthesis can be achieved by various methods including anionic graft polymerization of 4-vinyl pyridine in starch and dextrin, block anionic copolymerization of poly (para-xylylene), polystyrene, and polyvinylpyridine, and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers . It can also be synthesized by ionic mechanisms using stereospecific polymerization, by electrochemical polymerization of 4VP on the surface of graphite, and via electrochemical copolymerization of aniline monomers and 4VP .

- Summary of the Results or Outcomes: PVPy can connect to various reagents such as oxidizing agents for the oxidation of chemicals . Due to its pyridine ring, it can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments . PVPy has attracted the attention of many researchers from the electric and electrochemical fields due to its conductivity and capability for doping .

安全和危害

The safety information for 3-Bromo-5-vinylpyridine includes several hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634070 | |

| Record name | 3-Bromo-5-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-vinylpyridine | |

CAS RN |

191104-26-4 | |

| Record name | 3-Bromo-5-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)